Product packaging for 2-Bromo-4-hydroxybenzonitrile(Cat. No.:CAS No. 82380-17-4)

2-Bromo-4-hydroxybenzonitrile

Cat. No.: B1282162
CAS No.: 82380-17-4
M. Wt: 198.02 g/mol
InChI Key: CGPTZCZFFUYDCB-UHFFFAOYSA-N
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Description

Significance and Role as a Key Intermediate in Chemical Synthesis

In the field of organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. 2-Bromo-4-hydroxybenzonitrile serves as a key intermediate due to its distinct functional groups, which can be selectively targeted in multi-step synthetic sequences. bldpharm.comsmolecule.com The presence of the bromine atom, the hydroxyl group, and the nitrile moiety on the aromatic ring allows for a diverse range of chemical transformations.

The bromine atom is particularly useful for participating in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental methods for creating carbon-carbon bonds. The hydroxyl group can act as a hydrogen bond donor, influencing the molecule's solubility and interactions, and can be chemically modified, for example, through etherification. cymitquimica.comcymitquimica.com The nitrile group is also reactive and can undergo transformations like nucleophilic additions. smolecule.comcymitquimica.comcymitquimica.com

The synthesis of this compound itself can be achieved through methods such as the demethylation of 2-bromo-4-methoxybenzonitrile (B121712). chemicalbook.com In one documented procedure, 2-bromo-4-methoxybenzonitrile is treated with boron tribromide (BBr₃) in dichloromethane (B109758) to yield this compound as a white solid after purification. chemicalbook.com This conversion highlights its position as a product in one reaction and a starting material for subsequent, more complex syntheses. This versatility makes it and its isomers valuable precursors in the production of pharmaceuticals, agrochemicals, and dyes. cymitquimica.comguidechem.comontosight.ai

Overview of Research Trajectories for Halogenated Hydroxybenzonitrile Derivatives

The study of this compound is part of a broader research interest in halogenated hydroxybenzonitrile derivatives. louisville.eduresearchgate.net This class of compounds is explored for its potential in various scientific and industrial fields, with research largely focused on synthesizing novel derivatives and leveraging them as building blocks for functional molecules. cymitquimica.com

Key research areas include:

Pharmaceutical and Medicinal Chemistry : These compounds are frequently used as starting materials or intermediates in the synthesis of new therapeutic agents. guidechem.comchemscene.com The benzonitrile (B105546) framework is a common feature in many biologically active molecules. For instance, derivatives are used in the development of anticancer agents and kinase inhibitors. The specific placement of halogen and hydroxyl groups can significantly influence a molecule's biological activity.

Agrochemical Synthesis : Halogenated aromatic compounds are crucial in the agrochemical industry. cymitquimica.com Research involves creating new herbicides and pesticides, where the hydroxybenzonitrile structure serves as a core scaffold for modification. cymitquimica.com For example, 2,6-dibromo-4-cyanophenol is a known herbicide component. google.com

Materials Science : The unique electronic and structural properties of these molecules make them candidates for the development of new materials. smolecule.com Their ability to form hydrogen-bonding networks and participate in π-π stacking can be exploited in creating materials with specific optical or electronic properties.

Research in this area often involves comparative studies between different isomers to understand how the positions of the functional groups affect reactivity and physical properties. The ability to selectively introduce functional groups like bromine allows chemists to fine-tune the characteristics of the final product, making halogenated hydroxybenzonitriles a cornerstone in synthetic organic chemistry. ontosight.ai

Table 2: Examples of Researched Halogenated Hydroxybenzonitrile Derivatives

Compound Name CAS Number Key Research Applications Source(s)
3-Bromo-4-hydroxybenzonitrile (B56826) 2315-86-8 Intermediate for pharmaceuticals and agrochemicals. cymitquimica.comguidechem.com cymitquimica.comchemicalbook.com
4-Bromo-2-hydroxybenzonitrile (B1282075) 288067-35-6 Building block in pharmaceutical and agrochemical research; features a hydroxyl group as a hydrogen bond donor. cymitquimica.com cymitquimica.comchemicalbook.com
5-Bromo-2-hydroxybenzonitrile (B1273605) 40530-18-5 Intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. ontosight.ai ontosight.ai
2-Bromo-6-hydroxybenzonitrile (B1288909) 73289-85-7 Precursor for coupling reactions in pharmaceutical and agrochemical synthesis. nih.gov
2-Bromo-5-fluoro-4-hydroxybenzonitrile 1805589-51-8 Compound of interest in medicinal chemistry for its potential biological activities.

| 2,6-Dibromo-4-cyanophenol | N/A | Used as a selective contact insecticide. google.com | google.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNO B1282162 2-Bromo-4-hydroxybenzonitrile CAS No. 82380-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPTZCZFFUYDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516112
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82380-17-4
Record name 2-Bromo-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparation Strategies for 2 Bromo 4 Hydroxybenzonitrile

Regioselective Bromination Approaches to Hydroxybenzonitrile Precursors

The direct bromination of 4-hydroxybenzonitrile (B152051) is a common and direct route to obtaining 2-bromo-4-hydroxybenzonitrile. The hydroxyl group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. This alignment of directing effects favors the introduction of the bromine atom at the position ortho to the hydroxyl group.

A frequently employed method involves the use of N-bromosuccinimide (NBS) as the brominating agent. scribd.com The reaction of 4-hydroxybenzonitrile with NBS in a suitable solvent, such as acetonitrile (B52724), can yield a mixture of the starting material, the desired this compound, and the dibrominated product. scribd.com To enhance the selectivity for the monobrominated product, the reaction can be performed in the presence of an acid. For instance, using NBS in conjunction with a stoichiometric amount of sulfuric acid can lead to selective monobromination. scribd.com Another approach involves using fluoroboric acid in acetonitrile at low temperatures, which has been shown to afford high yields of the ortho-brominated product. mdpi.com

Alternative brominating agents have also been explored. These include dioxane dibromide, pyridinium (B92312) hydrobromide perbromide, and tetraalkylammonium tribromides, which are considered milder and less hazardous than elemental bromine. scribd.com The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield. cambridgescholars.com

Table 1: Regioselective Bromination of 4-hydroxybenzonitrile
Brominating AgentAcid/CatalystSolventConditionsOutcomeReference
N-Bromosuccinimide (NBS)-Acetonitrile-Mixture of starting material, ortho-monobromo, and dibromo products scribd.com
N-Bromosuccinimide (NBS)H₂SO₄--Selective monobromination scribd.com
N-Bromosuccinimide (NBS)HBF₄·Et₂OAcetonitrile-30 °C to RTHigh yield of 4-bromobenzene-1,2-diol from catechol mdpi.com
Bromine (Br₂)I₂DMF, CH₂Cl₂-5°C to 10°C88.2% yield of 3-bromo-4-hydroxybenzonitrile (B56826) researchgate.net

Note: The data in this table is illustrative of general strategies and may not represent optimized conditions for every specific substrate.

Functional Group Interconversions for Nitrile and Hydroxyl Moieties

An alternative to direct bromination involves the synthesis of this compound through functional group interconversions. This approach often starts with a precursor that already contains the bromo and a protected hydroxyl or a precursor to the nitrile group.

One documented synthesis begins with 2-bromo-4-methoxybenzonitrile (B121712). The methoxy (B1213986) group serves as a protected form of the hydroxyl group. Demethylation using a strong Lewis acid like boron tribromide (BBr₃) in a solvent such as dichloromethane (B109758) (DCM) yields the desired this compound. This reaction is typically heated to drive it to completion, and a subsequent workup with methanol (B129727) and water is performed to quench the reaction and isolate the product. chemicalbook.com A reported yield for this specific conversion is 75%. chemicalbook.com

Another strategy involves the conversion of an aldehyde or an amino group to the nitrile functionality. For instance, a hydroxybenzaldehyde or hydroxyaniline derivative can be brominated first, followed by the conversion of the aldehyde or amino group into a nitrile. This can be achieved through methods like the Rosenmund-von Braun reaction, which uses copper-catalyzed cyanation. The use of protecting groups, such as acetylating the hydroxyl group, can be employed to improve the regioselectivity and yield during the halogenation steps.

The intramolecular halogenation of O-methylbenzohydroximoyl halides catalyzed by ruthenium complexes presents another pathway to halogenated aromatic nitriles. researchgate.net For example, 4-hydroxy-N-methoxybenimidoyl chloride can be converted to 3-chloro-4-hydroxybenzonitrile (B1661932) in the presence of a ruthenium catalyst. researchgate.net This highlights the potential for converting other functional groups into the nitrile moiety in the presence of a halogen and a hydroxyl group.

Optimization of Reaction Conditions and Catalytic Systems for Enhanced Yield and Selectivity

Optimizing reaction conditions and employing catalytic systems are critical for maximizing the yield and selectivity of this compound synthesis. The choice of solvent, temperature, and catalyst can significantly influence the outcome of the reaction.

In the context of regioselective bromination, controlling the temperature is paramount. For instance, performing the bromination of 4-hydroxybenzonitrile with NBS at low temperatures (e.g., 0-5 °C) can help in selectively brominating at the 2-position. The solvent also plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) are often used.

For functional group interconversions, the choice of catalyst is key. In the demethylation of 2-bromo-4-methoxybenzonitrile, boron tribromide acts as a potent reagent. chemicalbook.com In cyanation reactions, copper or palladium catalysts are commonly used. The development of eco-friendly brominating reagents and catalytic systems is an area of ongoing research, with the aim of reducing hazardous waste and improving reaction efficiency. cambridgescholars.com For example, iron(III) triflimide has been shown to be a powerful Lewis acid for activating N-chlorosuccinimide for the chlorination of activated arenes, a principle that can be extended to bromination. core.ac.uk

Industrial-scale production often necessitates further optimization, including the use of continuous flow reactors and automated systems to enhance scalability, yield, and purity. Purification techniques such as recrystallization or silica (B1680970) gel chromatography are typically employed to achieve high purity of the final product. chemicalbook.com

Novel Synthetic Routes to Related Bromohydroxybenzonitrile Isomers and Analogues

The synthesis of isomers and analogues of this compound provides valuable insights into structure-activity relationships and allows for the exploration of a broader chemical space.

For example, the synthesis of 4-bromo-2-hydroxybenzonitrile (B1282075) can be achieved from 2-fluoro-5-bromobenzonitrile. chemicalbook.com This multi-step process involves heating with potassium acetate (B1210297) and 18-crown-6 (B118740) ether in acetonitrile, followed by treatment with sodium hydroxide (B78521) to yield the desired product. chemicalbook.com

The synthesis of dibrominated analogues, such as 2,6-dibromo-4-hydroxybenzonitrile, has also been reported. google.com One method involves the reaction of 4-hydroxybenzonitrile with sodium peroxydisulfate (B1198043) and a bromide source (sodium or potassium bromide) in a suitable solvent, with the reaction being initiated by either heat or UV irradiation. google.com

Furthermore, the synthesis of other analogues, such as 2-bromo-6-hydroxybenzonitrile (B1288909) and 2-bromo-5-fluoro-4-hydroxybenzonitrile, has been documented. The synthesis of the latter involves the bromination and subsequent fluorination of 4-hydroxybenzonitrile. These synthetic routes often require careful control of reaction conditions to achieve the desired regioselectivity. The study of these synthetic pathways contributes to a broader understanding of the chemical reactivity of substituted benzonitriles.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Hydroxybenzonitrile Transformations

Reactivity of the Nitrile Group in Derivatization Reactions

The nitrile group in 2-bromo-4-hydroxybenzonitrile is a key functional handle for various derivatization reactions. It can undergo nucleophilic additions and reductions to introduce new functionalities.

The nitrile group can be reduced to a primary amine. For instance, the reduction of the cyano group in similar structures can be achieved using reducing agents like lithium aluminum hydride. evitachem.com This transformation opens up pathways to a variety of amine derivatives.

Furthermore, the nitrile group can participate in cyclization reactions to form heterocyclic systems. While specific examples for this compound are not prevalent in the searched literature, the reactivity of the nitrile group is a well-established principle in organic synthesis. smolecule.com

Reactions Involving the Hydroxyl Group (e.g., Alkylation, Acylation, Etherification)

The hydroxyl group of this compound is readily functionalized through various reactions, including alkylation, acylation, and etherification. These transformations are crucial for modifying the compound's properties and for building more complex molecular architectures.

Alkylation and Etherification:

The phenolic hydroxyl group can be alkylated to form ethers. A common method involves the use of an alkyl halide in the presence of a base. For example, the related compound 3-bromo-4-hydroxybenzonitrile (B56826) reacts with 1-chloromethoxy-2-methoxy-ethane in the presence of sodium hydride (NaH) in pyridine (B92270) to yield 3-bromo-4-(2-methoxy-ethoxymethoxy)-benzonitrile with a 92% yield. lookchem.com Similarly, the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 4-hydroxybenzonitrile (B152051) involves an oxyalkylation step. researchgate.netatlantis-press.com

Acylation:

The hydroxyl group can be acylated to form esters. This is often achieved by reacting the phenol (B47542) with an acid chloride or anhydride. For instance, esters of 3,5-dibromo-4-hydroxybenzonitrile are prepared by reacting the corresponding phenol with an acid halide. google.com

Electrophilic and Nucleophilic Reactions of the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a versatile functional group that can participate in both electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution:

The bromine atom can be displaced by various nucleophiles, a reaction often facilitated by the electron-withdrawing nature of the nitrile group. In related compounds like 4-amino-2-bromo-3-hydroxybenzonitrile, the bromine atom can be substituted by nucleophiles such as amines or thiols. Similarly, 3-bromo-5-hydroxybenzonitrile (B1289605) undergoes nucleophilic substitution with reagents like sodium azide (B81097) or potassium thiocyanate. smolecule.com

Electrophilic Aromatic Substitution:

Metal-Catalyzed Coupling Reactions Utilizing the Bromo-Substituent (e.g., Suzuki, Heck)

The bromo substituent makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki coupling reaction, which couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a common application for bromoarenes. While a specific Suzuki coupling of this compound was not detailed in the provided search results, this reaction is generally applicable to aryl bromides. ambeed.com

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. ambeed.com This reaction allows for the introduction of vinyl groups onto the aromatic ring. For example, an oxidative Heck cross-coupling has been investigated for the synthesis of trans-stilbenes, showcasing the utility of bromo-substituted phenols in such transformations. uib.no

Other Coupling Reactions:

Other metal-catalyzed reactions, such as the Chan-Lam and Kumada couplings, are also potential transformations for this compound. ambeed.com The Ullmann-type reaction, a copper-catalyzed nucleophilic aromatic substitution, can be used to form C-O bonds, for instance, by reacting a bromo-substituted arene with a phenol. researchgate.net

Investigation of Reaction Pathways and Intermediate Species

Understanding the reaction pathways and the nature of intermediate species is crucial for optimizing reaction conditions and predicting product outcomes. The photodegradation of related dihalogenated-4-hydroxybenzonitriles, such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), has been studied, revealing that the primary photochemical reaction is the photohydrolysis of the carbon-halogen bond. researchgate.net This process can proceed through a radical mechanism, leading to the formation of dehalogenated products like 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile. researchgate.netscispace.com

The transformation of benzonitriles in anaerobic sediment has also been investigated, suggesting several possible pathways for their degradation to benzoic acids. These pathways can involve initial hydrolysis of the nitrile to an amide followed by further hydrolysis to the carboxylic acid, or a two-step reductive hydrolysis via an imine intermediate. oup.com

Theoretical analyses, such as ab initio calculations, have been employed to understand the regioselectivity of electrophilic aromatic bromination of substituted benzonitriles. mdpi.comresearchgate.net These studies help to explain the observed product distributions by examining the stability of the intermediate arenium ions. researchgate.net

Table of Reaction Conditions for Related Compounds:

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 4 Hydroxybenzonitrile and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-4-hydroxybenzonitrile. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 3-bromo-4-hydroxybenzonitrile (B56826), the aromatic protons appear as distinct signals. Specifically, a singlet is observed for the hydroxyl proton, while the aromatic protons show signals such as a doublet and a doublet of doublets, confirming their positions on the benzene (B151609) ring. beilstein-journals.org For instance, in a study of 3-bromo-4-hydroxybenzonitrile, the hydroxyl proton appeared as a singlet at 6.60 ppm, a doublet at 7.08 ppm, a doublet of doublets at 7.52 ppm, and another doublet at 7.79 ppm were observed for the aromatic protons. beilstein-journals.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For a related isomer, 3-bromo-4-hydroxybenzonitrile, the carbon signals would correspond to the nitrile carbon, the carbon atom attached to the hydroxyl group, the carbon atom bonded to the bromine, and the remaining aromatic carbons. chemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in assigning proton and carbon signals definitively by showing correlations between them.

Interactive Data Table: Representative ¹H NMR Data for a Substituted Hydroxybenzonitrile

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.79d1HAromatic CH
7.52dd1HAromatic CH
7.08d1HAromatic CH
6.60s1HOH
Note: This data is for the related isomer 3-Bromo-4-hydroxybenzonitrile and serves as a representative example. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak for the nitrile (C≡N) group typically appears around 2220–2240 cm⁻¹. A broad absorption band in the region of 3200–3600 cm⁻¹ is indicative of the hydroxyl (O-H) group, with the broadening resulting from hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile stretch is also observable in the Raman spectrum.

Quantum chemical studies, often employing Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. researchgate.net

Interactive Data Table: Characteristic IR Absorption Frequencies

Functional GroupWavenumber Range (cm⁻¹)Description
Hydroxyl (O-H)3200–3600Broad, indicates hydrogen bonding
Nitrile (C≡N)2220–2240Sharp, strong
Note: These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular weight and elemental composition of this compound.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous confirmation of the molecular formula, C₇H₄BrNO. uni.lu The technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, by analyzing the fragmentation patterns under techniques like tandem mass spectrometry (MS/MS), it is possible to deduce structural information. For instance, in the mass spectrum of a related compound, the fragmentation of the pseudomolecular ion can lead to the formation of stable fragments like 3-bromo-4-hydroxybenzonitrile. researchgate.net

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺197.95491129.1
[M+Na]⁺219.93685143.7
[M-H]⁻195.94035133.2
[M+NH₄]⁺214.98145149.5
[M+K]⁺235.91079132.1
Data obtained from predicted values. uni.lu m/z refers to the mass-to-charge ratio.

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Studies on related brominated hydroxybenzonitriles have revealed detailed structural information. For example, the crystal structure of 5-bromo-2-hydroxybenzonitrile (B1273605) shows that molecules are linked into one-dimensional chains through hydrogen bonding between the phenol (B47542) hydrogen and the nitrile nitrogen. nih.gov Similarly, the analysis of 3-bromo-2-hydroxybenzonitrile (B84773) revealed a partial molecular packing disorder. mit.eduresearchgate.net Such studies highlight the importance of intermolecular forces, like hydrogen bonds and π-stacking interactions, in the crystal packing. mit.eduresearchgate.net

Interactive Data Table: Crystal Data for an Isomeric Compound (5-Bromo-2-hydroxybenzonitrile)

ParameterValue
Molecular FormulaC₇H₄BrNO
Crystal SystemTriclinic
a (Å)3.8422 (3)
b (Å)8.5166 (7)
c (Å)21.6507 (18)
α (°)97.074 (1)
β (°)91.991 (1)
γ (°)97.068 (1)
Volume (ų)696.83 (10)
Z4
This data is for the isomeric compound 5-Bromo-2-hydroxybenzonitrile. nih.gov

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to determine the purity of the compound. A reversed-phase HPLC method, for instance, can be developed using a suitable column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com Purity is often reported as a percentage based on the area of the peak corresponding to the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. LC-MS is invaluable for identifying impurities and byproducts in synthetic batches of this compound. bldpharm.comresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution version of HPLC that uses smaller particle size columns, resulting in faster analysis times and better resolution. sielc.combldpharm.com It is particularly useful for complex mixture analysis and high-throughput screening.

These chromatographic methods are also scalable and can be adapted for preparative separations to isolate pure compounds. sielc.com

Computational Chemistry and Theoretical Modeling of 2 Bromo 4 Hydroxybenzonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict the three-dimensional geometry of molecules with high accuracy. For 2-Bromo-4-hydroxybenzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable conformation (optimized geometry). researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the influence of the substituents—bromo, hydroxyl, and nitrile groups—on the benzene (B151609) ring. The strong electron-withdrawing nature of the nitrile group and the effects of the halogen and hydroxyl groups significantly impact the electronic distribution and planarity of the molecule. Theoretical vibrational analysis via DFT can also predict infrared (IR) and Raman spectra, where characteristic frequencies, such as the C≡N stretch (typically ~2220–2240 cm⁻¹) and the O-H stretch (~3200–3600 cm⁻¹), can be assigned and compared with experimental data. tandfonline.com

ParameterTypical Calculated Value (Å or °)
C-Br Bond Length~1.88 - 1.91 Å
C-O Bond Length~1.35 - 1.38 Å
C-C (aromatic) Bond Length~1.38 - 1.41 Å
C-C≡N Bond Length~1.43 - 1.45 Å
C≡N Bond Length~1.15 - 1.17 Å
C-C-C (aromatic) Bond Angle~118 - 122 °

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. chemrxiv.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies of these orbitals and the energy gap (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). besjournal.com The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. For instance, in electrophilic aromatic substitution, the reaction tends to occur at positions with the highest electron density in the HOMO. youtube.com Computational studies on related hydroxybenzonitriles show that molecular orbital calculations can effectively predict the most plausible sites for halogenation. amazonaws.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Table 2: Representative FMO Properties for Halogenated Phenolic Compounds Note: This table provides illustrative values for FMO analysis based on studies of similar compounds. The exact values for this compound would require specific calculation.

ParameterIllustrative ValueSignificance
HOMO Energy~ -6.0 to -7.0 eVIndicates electron-donating ability
LUMO Energy~ -1.0 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eVRelates to chemical reactivity and stability

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations are invaluable for elucidating complex reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, these simulations can identify reactants, products, intermediates, and, crucially, transition states. Theoretical studies on related brominated phenols demonstrate that these methods can determine energetic requirements for the formation of intermediates and assess the selectivity of reaction steps. murdoch.edu.au

For reactions involving this compound, such as electrophilic substitution or oxidation, computational models can calculate the activation energies for different potential pathways. rsc.org For example, the oxidation of phenolic compounds by disinfectants like chlorine involves the formation of a phenoxy radical, which can then undergo coupling reactions. sci-hub.sescholaris.ca Theoretical calculations can model this radical formation and subsequent steps, helping to predict the formation of various products. sci-hub.se These simulations support the view that many reactions involving substituted phenols proceed via an electrophilic aromatic substitution pathway. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Halogenated Benzonitriles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. core.ac.uk These models are widely used to predict the properties of new or untested chemicals. core.ac.uk For halogenated benzonitriles, QSAR studies have been successfully developed to predict toxicological endpoints and other biological activities. mdpi.comqsardb.orgacs.org

A QSAR model is built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like multiple linear regression (MLR), to create a mathematical equation linking these descriptors to an observed activity. core.ac.ukmdpi.com Descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). besjournal.com Studies on substituted benzonitriles have shown that their toxicity can be modeled using such descriptors, highlighting the importance of hydrophobicity and electronic properties. besjournal.comnih.gov A QSAR model including this compound would help predict its activity based on its calculated structural and electronic features. acs.org

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Halogenated Aromatic Compounds

Descriptor TypeExample DescriptorProperty Represented
ElectronicELUMO (Energy of LUMO)Susceptibility to nucleophilic attack. besjournal.com
ElectronicDipole MomentMolecular polarity
HydrophobiclogP (Octanol-water partition coefficient)Hydrophobicity, membrane permeability. besjournal.com
TopologicalWiener IndexMolecular branching and size
StericMolar RefractivityMolecular volume and polarizability

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in drug discovery to study how a small molecule (a ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. cosmosscholars.comchemrevlett.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. chemrevlett.com This method scores potential poses based on factors like electrostatic and van der Waals interactions. Studies on structurally similar compounds, such as 4-bromo-2-cyanophenol and 2-bromo-5-hydroxybenzaldehyde, have successfully used docking to predict their binding modes within protein cavities. acs.org

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govacs.org An MD simulation models the atomic movements of the system, providing insights into the dynamic behavior of the complex and the persistence of key interactions, such as hydrogen bonds. nih.govnih.gov This combination of docking and MD simulation can validate potential drug candidates and provide a detailed, atomistic understanding of the mechanism of interaction before committing to expensive and time-consuming experimental synthesis and testing. cosmosscholars.com

Table 4: Typical Output from a Molecular Docking and MD Simulation Study Note: This table is illustrative, based on typical findings for small molecule inhibitors.

ParameterDescriptionExample Finding
Binding Energy / Docking Score (kcal/mol)Predicted binding affinity of the ligand to the protein. More negative values indicate stronger binding.-7.5 kcal/mol
Key Interacting ResiduesAmino acids in the protein's active site that form significant interactions with the ligand.Hydrogen bond with Ser24; Pi-pi stacking with Phe112.
RMSD (Root Mean Square Deviation)A measure from MD simulations indicating the stability of the ligand's position in the binding site over time.Low RMSD (< 2 Å) suggests a stable binding pose. chemrevlett.com
Interaction TimelineA plot from MD simulations showing the persistence of specific protein-ligand contacts over the simulation period. nih.govHydrogen bond with Ser24 maintained for 95% of the simulation time.

Applications of 2 Bromo 4 Hydroxybenzonitrile in Advanced Organic Synthesis

Role as a Versatile Molecular Scaffold for Complex Organic Architectures

The strategic placement of three distinct functional groups on the aromatic ring of 2-bromo-4-hydroxybenzonitrile makes it an ideal molecular scaffold or building block for constructing more complex organic architectures. cymitquimica.comossila.com Each functional group offers a different type of reactivity, allowing for selective and sequential chemical transformations.

The hydroxyl group (-OH) is a versatile handle for introducing various functionalities through etherification or esterification reactions. It also activates the aromatic ring towards electrophilic substitution. The bromine atom (-Br) is an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. ossila.com The nitrile group (-C≡N) is a robust functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. ossila.comsmolecule.com This orthogonal reactivity allows chemists to build molecular complexity in a controlled manner, making this compound a sought-after intermediate in synthetic chemistry. smolecule.comlookchem.com

The compound's utility as a building block is evident in its application for creating functionalized aromatic systems and other elaborate molecules for pharmaceutical and material science research. smolecule.comevitachem.com

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. Its ability to participate in intramolecular cyclization reactions, often after initial modification of its functional groups, is key to this application.

Benzofurans: One of the most prominent applications of hydroxybenzonitriles is in the synthesis of benzofuran (B130515) derivatives. Research has shown that 2-hydroxybenzonitriles can react with α-bromo ketones in a one-pot reaction to yield 3-aminobenzofurans. mdpi.com For instance, the reaction of a 2-hydroxybenzonitrile (B42573) with a 2-bromoacetophenone (B140003) in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF) leads to the formation of 3-amino-2-aroyl benzofuran derivatives. acs.orgresearchgate.net This process involves a tandem C-C and C-O bond formation. acs.org

Table 1: Synthesis of 3-Amino-2-aroyl Benzofuran Derivatives
Reactant 1Reactant 2ReagentsSolventConditionsProductYieldReference
2-Hydroxybenzonitrile2-BromoacetophenoneCs₂CO₃DMFRoom Temperature, 10-20 min3-Amino-2-aroyl benzofuranGood to Excellent acs.org
Substituted 2-hydroxybenzonitrilesMethyl or Ethyl BromoacetateK₂CO₃DMF60°C then reflux3-Aminobenzofuran analogs52-78% mdpi.com

Benzoxazoles and Benzisoxazoles: The structure of this compound is also amenable to the synthesis of other important heterocycles like benzoxazoles and benzisoxazoles. General methods for benzoxazole (B165842) synthesis involve the condensation of o-aminophenols with aldehydes or carboxylic acids. thieme-connect.comorganic-chemistry.org While direct use of this compound requires initial conversion (e.g., reduction of the nitrile and substitution of the bromine), its underlying hydroxyphenyl nitrile structure is key. For example, 3-amino-4-hydroxybenzonitrile (B81792) is used to synthesize benzoxazole derivatives. thieme-connect.com Furthermore, a novel one-pot method has been developed to transform 2-hydroxybenzonitriles and bromides into 3-substituted 1,2-benzisoxazoles using triphenylphosphine (B44618) (PPh₃). acs.org

Utilization in Multi-Step Synthesis of Natural Products and Analogues

Aryl bromides, such as this compound, are crucial intermediates in the total synthesis of natural products and their analogues. mdpi.com The bromine atom serves as a handle for key bond-forming reactions that build the carbon skeleton of the target molecule. The regioselective introduction of a bromine atom onto a phenol-containing ring is a critical step in the synthesis of several bioactive natural products. mdpi.com

For instance, the regioselective bromination of complex phenolic compounds has been instrumental in the total synthesis of natural products like (+)-puupehenone and quinocarcin. mdpi.com While a specific total synthesis starting directly from this compound is not detailed in the provided context, the utility of closely related structures is well-established. For example, the synthesis of 2-benzoylbenzofuran-5-carbonitrile was achieved starting from 3-bromo-4-hydroxybenzonitrile (B56826) in a multi-component reaction, showcasing the role of such building blocks in creating complex, functionalized molecules. rsc.org The principles demonstrated in these syntheses underscore the potential of this compound as a starting material for constructing complex natural product frameworks.

Derivatization for the Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives make them valuable precursors for the development of advanced functional materials, particularly in the field of liquid crystals. evitachem.com

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals. The synthesis of molecules with specific shapes and electronic properties is crucial for creating liquid crystal displays (LCDs) and other optical devices. Hydroxybenzonitrile derivatives are often used as core structures or starting materials for these materials. evitachem.comgoogle.com For example, the synthesis of fluoro-4-hydroxybenzonitrile, a key starting material for liquid crystals, can involve the bromination of a fluorophenol as a critical step. google.com The cyano group, in particular, contributes a strong dipole moment, which is a desirable feature for many liquid crystalline compounds used in twisted nematic displays. worktribe.com

Researchers have synthesized novel liquid crystal trimers based on a 2,3,4-trihydroxy benzonitrile (B105546) core, which is subsequently etherified with long-chain bromoalkane derivatives containing biphenyl (B1667301) units. researchgate.net These studies highlight how the derivatization of a central hydroxybenzonitrile scaffold allows for the fine-tuning of molecular shape and electronic interactions, which in turn dictates the properties of the resulting functional material. researchgate.net


Medicinal Chemistry and Biological Research Applications of 2 Bromo 4 Hydroxybenzonitrile and Its Derivatives

Exploration as a Building Block for Potential Drug Candidates

2-Bromo-4-hydroxybenzonitrile serves as a versatile scaffold in medicinal chemistry for the development of potential drug candidates. Its substituted benzene (B151609) ring, featuring a bromine atom, a hydroxyl group, and a nitrile moiety, offers multiple reaction sites for chemical modification and the introduction of diverse functionalities. This structural versatility allows for the synthesis of a wide array of derivatives with potential therapeutic applications. smolecule.com

The bromine atom at the 2-position can be readily displaced through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups. smolecule.com The hydroxyl group at the 4-position can be alkylated or acylated to generate ethers and esters, respectively, which can influence the compound's solubility, lipophilicity, and binding interactions with biological targets. smolecule.com The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings. smolecule.com

This trifunctional nature makes this compound a valuable starting material for constructing more complex molecular architectures. For instance, it has been utilized in the synthesis of benzofuran (B130515) derivatives, which are known to exhibit a range of biological activities. nih.gov Furthermore, its structural analogs, such as 4-bromo-2-hydroxybenzonitrile (B1282075), have been employed as key intermediates in the synthesis of ligands for E3 ligases, which are crucial components of proteolysis-targeting chimeras (PROTACs). nih.govrsc.orgnih.gov

The strategic derivatization of this compound allows for the fine-tuning of its physicochemical properties and biological activity, making it a promising building block in the quest for new and effective therapeutic agents.

Investigation of Biological Activities (e.g., Antimicrobial, Anticancer)

Derivatives of this compound have been investigated for a variety of biological activities, most notably as antimicrobial and anticancer agents. The presence of the halogen (bromine) and the phenolic hydroxyl group are often associated with these biological effects.

Antimicrobial Activity: Halogenated salicylanilide (B1680751) derivatives have shown activity against Gram-positive bacteria. mdpi.com For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated inhibitory effects on Gram-positive bacterial strains. mdpi.com Similarly, other halogenated phenols and their derivatives have been reported to possess antibacterial properties. nih.gov Some selenazole derivatives synthesized from related bromo-hydroxybenzonitrile precursors have also exhibited high antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.com

Anticancer Activity: Several studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, 2-bromo-5-hydroxybenzoic acid, which can be synthesized from 2-bromo-5-hydroxybenzonitrile, has shown anticancer activity. Research into compounds with similar structural features has indicated notable anticancer activity, with some derivatives inhibiting tumor growth in various cancer cell lines. The antiproliferative activity can be significantly influenced by modifications to the substituents on the benzene ring.

Benzofuran derivatives synthesized from 2-hydroxy-benzonitrile precursors have demonstrated potent anticancer and vascular disrupting properties by targeting the colchicine (B1669291) site on tubulin. nih.gov Specifically, a 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan derivative showed significant inhibition of cancer cell growth at nanomolar concentrations. nih.gov

The tables below summarize the investigated biological activities of some derivatives.

Table 1: Investigated Anticancer Activity of this compound Derivatives and Related Compounds

Compound/Derivative Class Cancer Cell Line(s) Observed Effect Reference
2-Bromo-5-hydroxybenzoic acid Not specified Anticancer activity
Structurally similar derivatives Various human cancer cell lines Inhibition of tumor growth

Table 2: Investigated Antimicrobial Activity of this compound Derivatives and Related Compounds

Compound/Derivative Class Microbial Strain(s) Observed Effect Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria Inhibition of bacterial growth mdpi.com

Enzyme Inhibition Studies and Biochemical Probe Development

Derivatives of this compound have emerged as valuable scaffolds for the development of enzyme inhibitors and biochemical probes. The versatile chemical nature of this compound allows for modifications that can lead to potent and selective interactions with various enzymes.

Research has shown that compounds structurally similar to this compound can act as inhibitors for enzymes implicated in diseases like cancer and hypertension. For example, certain benzofuran derivatives synthesized from 2-hydroxy-benzonitrile precursors have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them of interest in cancer research. nih.gov One such derivative, 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo-[b]furan, was found to bind to the colchicine site of tubulin and inhibit cancer cell growth at nanomolar concentrations. nih.gov

Furthermore, derivatives of this compound have been utilized in the development of inhibitors for other key enzymes in cancer signaling. Novel furanylbenzamide molecules, synthesized from related bromo-furaldehyde precursors, have been discovered as inhibitors of the oncogenic tyrosine phosphatase SHP2. semanticscholar.org These inhibitors were shown to effectively decrease the growth of various cancer cells, including triple-negative breast cancer and acute myeloid leukemia cells. semanticscholar.org

The ability to functionalize the this compound core also makes it a suitable starting point for creating biochemical probes. These probes can be used to study enzyme function and localization within cells. The bromine atom allows for the attachment of reporter tags, such as fluorescent dyes or biotin, through various chemical reactions.

The table below provides examples of enzyme inhibition by derivatives of this compound and related compounds.

Table 3: Enzyme Inhibition by Derivatives of this compound and Related Compounds

Derivative Class Target Enzyme Biological Context Reference
Benzofuran derivatives Tubulin Cancer nih.gov
Furanylbenzamide derivatives SHP2 Leukemia, Triple-negative breast cancer semanticscholar.org

Modulating Activity at Specific Molecular Targets (e.g., Receptors, Enzymes)

The structural framework of this compound provides a versatile platform for designing molecules that can modulate the activity of specific molecular targets, including receptors and enzymes. The strategic placement of functional groups on the benzonitrile (B105546) ring allows for tailored interactions with the binding sites of these biological macromolecules.

Derivatives of this compound have been shown to interact with various molecular targets. For instance, compounds with similar structures have been investigated for their ability to bind to receptors and influence cellular signaling pathways. The hydroxyl and nitrile groups can participate in hydrogen bonding and other non-covalent interactions, which are crucial for receptor binding and modulation of activity.

In the realm of enzyme modulation, derivatives of this compound have demonstrated significant potential. As previously mentioned, certain benzofuran derivatives synthesized from related 2-hydroxy-benzonitrile precursors act as potent inhibitors of tubulin polymerization by binding to the colchicine site. nih.gov This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Furthermore, novel furanylbenzamide inhibitors derived from a related synthetic pathway have been developed to target the oncogenic protein tyrosine phosphatase SHP2. semanticscholar.org These inhibitors bind to and inhibit SHP2 under physiological conditions, thereby blocking downstream signaling pathways such as the Ras/RAF/ERK, PI3K/Akt, and JAK/STAT pathways, which are often dysregulated in cancer. semanticscholar.org

The ability to synthesize a diverse library of compounds from the this compound scaffold allows for systematic structure-activity relationship (SAR) studies. These studies are essential for optimizing the potency and selectivity of these molecules for their intended molecular targets.

The table below summarizes the modulation of specific molecular targets by derivatives of this compound and related compounds.

Table 4: Modulation of Specific Molecular Targets

Derivative Class Molecular Target Mode of Action Therapeutic Area Reference
Benzofuran derivatives Tubulin (colchicine site) Inhibition Cancer nih.gov
Furanylbenzamide derivatives SHP2 (protein tyrosine phosphatase) Inhibition Cancer semanticscholar.org
Carboxy-substituted (hetero)aromatic ring derivatives Xanthine oxidase, Urate anion transporter 1 Inhibition Hyperuricemia google.com

Derivatization Strategies for Enhancing Bioactivity and Selectivity

The chemical structure of this compound offers multiple avenues for derivatization to enhance the bioactivity and selectivity of the resulting compounds. Key strategies involve modifications at the bromine, hydroxyl, and nitrile functional groups.

Modification of the Bromine Atom: The bromine atom at the 2-position is a key site for introducing structural diversity. It can be readily displaced via nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to generate a range of substituted benzonitriles. smolecule.com More importantly, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl moieties, which can significantly impact the biological activity and selectivity of the molecule by altering its shape, size, and electronic properties. smolecule.com

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the 4-position can be easily alkylated or acylated to form ethers and esters, respectively. smolecule.com These modifications can influence the compound's lipophilicity, which in turn affects its membrane permeability and oral bioavailability. The hydroxyl group can also serve as a key hydrogen bond donor in interactions with biological targets. Protecting and deprotecting this group at various stages of a synthetic route is a common strategy.

Modification of the Nitrile Group: The nitrile group can be transformed into other functional groups, such as a primary amine via reduction or a carboxylic acid via hydrolysis. smolecule.com Each of these functional groups can impart different chemical properties and biological activities to the molecule. For instance, the conversion to an amine can introduce a basic center, which may be important for salt formation and improved solubility.

A notable example of a successful derivatization strategy is the synthesis of benzofuran derivatives from 2-hydroxy-benzonitrile precursors. nih.gov In this case, a tandem "one-pot" cyclization procedure is employed to construct the benzofuran ring system, which is a privileged scaffold in medicinal chemistry. nih.gov

The table below outlines some common derivatization strategies for this compound.

Table 5: Derivatization Strategies for this compound

Functional Group Reaction Type Reagents/Conditions Resulting Functional Group(s) Reference
Bromine Nucleophilic Substitution Amines, Thiols Amino, Thioether smolecule.com
Bromine Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acids, Pd catalyst Aryl, Heteroaryl smolecule.com
Hydroxyl Alkylation Alkyl halides, Base Ether smolecule.com
Hydroxyl Acylation Acyl chlorides, Base Ester smolecule.com
Nitrile Reduction Lithium aluminum hydride Primary Amine smolecule.com

Impact on Cellular Pathways (e.g., Apoptosis Induction via ROS Generation, JAK/STAT pathway modulation)

Derivatives of this compound have been shown to impact various cellular pathways, including those involved in cell death and proliferation.

Apoptosis Induction: Several studies have indicated that compounds structurally related to this compound can induce apoptosis, or programmed cell death, in cancer cells. The mechanism of apoptosis induction can vary. For instance, some derivatives have been found to activate caspase pathways, which are central to the execution of apoptosis. The activation of these proteolytic enzymes leads to the cleavage of key cellular proteins and ultimately cell death.

JAK/STAT Pathway Modulation: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is frequently observed in various cancers. Some derivatives of this compound and related compounds have shown the ability to modulate the JAK/STAT pathway. By inhibiting key components of this pathway, these compounds can disrupt cancer cell signaling and inhibit tumor growth. For example, inhibition of SHP2 by certain derivatives can lead to the downregulation of JAK/STAT signaling. semanticscholar.org

The ability of these compounds to influence fundamental cellular processes like apoptosis and key signaling pathways like JAK/STAT underscores their potential as therapeutic agents, particularly in the context of cancer. Further research is needed to fully elucidate the specific molecular mechanisms by which these compounds exert their effects on these pathways.

Role in PROTAC (Proteolysis-targeting chimera) Ligand Synthesis

This compound and its isomers are valuable building blocks in the synthesis of ligands for Proteolysis-Targeting Chimeras (PROTACs). nih.govrsc.orgnih.gov PROTACs are bifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govrsc.orgnih.gov

The synthesis of PROTACs requires a ligand that binds to the E3 ligase, a ligand that binds to the protein of interest, and a linker to connect the two. This compound and its analogs, such as 4-bromo-2-hydroxybenzonitrile, are particularly useful in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ligase. rsc.orgnih.gov

The phenolic hydroxyl group of these building blocks provides a convenient attachment point for the linker moiety of the PROTAC. rsc.orgnih.gov The synthesis often involves a multi-step process where the bromo-hydroxybenzonitrile core is first elaborated to create a potent VHL ligand, and then a linker is attached to the hydroxyl group. nih.govresearchgate.net For example, 4-bromo-2-hydroxybenzonitrile has been used as a starting material in the synthesis of VHL inhibitors where the linker is attached to the ortho-phenolic position. rsc.orgnih.gov

The bromine atom on the benzonitrile ring can also be utilized in cross-coupling reactions to further modify the VHL ligand and optimize its binding affinity and selectivity. The versatility of the this compound scaffold allows for the creation of a diverse range of VHL ligands with different linker attachment points, which is crucial for the development of effective PROTACs.

Applications in Agrochemical Research

The chemical scaffold of this compound serves as a valuable building block in the synthesis of various agrochemicals. cymitquimica.com Its derivatives have been extensively investigated for their biological activities, leading to the development of commercial products and the exploration of novel active compounds. The primary application of this chemical family in agriculture is in the field of herbicides, although derivatives with fungicidal and insecticidal properties have also been reported. vulcanchem.com

The most notable agrochemical derived from the 4-hydroxybenzonitrile (B152051) structure is the herbicide Bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile). ucanr.eduresearchgate.net Bromoxynil is a selective herbicide used to control annual broadleaf weeds. ucanr.edunih.gov Its mechanism of action involves the inhibition of photosynthesis at photosystem II (PSII). nih.govorientjchem.org Research has demonstrated that Bromoxynil is particularly effective when applied to weeds in their early stages of development. ucanr.edu

To enhance efficacy and crop selectivity, significant research has focused on synthesizing and evaluating analogues of Bromoxynil. nih.gov One such study investigated heterocyclic analogues, including pyridine (B92270) and pyrimidine (B1678525) derivatives, and compared their herbicidal activity to that of Bromoxynil. The pyridine and a novel pyridine N-oxide analogue demonstrated greater potency than Bromoxynil against redroot pigweed (Amaranthus retroflexus). nih.gov Furthermore, a pyridine analogue was effective in controlling glyphosate-resistant Palmer amaranth (B1665344) (Amaranthus palmeri). nih.gov In contrast, the pyrimidine analogue showed the least herbicidal injury across all tested plant species, suggesting potential for improved crop safety. nih.gov Molecular docking simulations indicated that the enhanced activity of the pyridine analogue might stem from its ability to form a stronger hydrogen bond within the D1 protein binding pocket of PSII compared to Bromoxynil. nih.gov

The findings from a comparative study on the herbicidal effects of Bromoxynil and its analogues are detailed below.

Table 1: Herbicidal Injury Caused by Bromoxynil and its Analogues nih.gov Data represents the percentage of injury to various plant species when herbicides were applied at a rate of 0.28 kg ha-1.

CompoundSoybeanCottonRedroot PigweedVelvetleafLarge CrabgrassPitted Morningglory
Bromoxynil 13%13%63%35%0%48%
Pyridine Analogue 20%15%88%30%0%53%
Pyrimidine Analogue 0%0%13%0%0%0%
Pyridine N-oxide Analogue 3%0%83%18%0%23%

Computational chemistry has also been employed to predict the herbicidal potential of various derivatives. A study using the Density Functional Theory (DFT) method analyzed Bromoxynil and four of its derivatives to correlate their chemical properties with herbicidal activity. orientjchem.org The study concluded that based on calculated entropy and total thermal energy, Derivative-1 (3,5-Dibromo-4-methoxy benzoic acid) was predicted to be the most effective herbicide, while Derivative-3 (2,6-Dibromo phenol) was predicted to be the least effective among the compounds tested. orientjchem.org

Table 2: Predicted Herbicidal Efficacy of Bromoxynil Derivatives Based on DFT Calculations orientjchem.org

Compound NameStructurePredicted Efficacy
Bromoxynil 3,5-dibromo-4-hydroxybenzonitrileBaseline
Derivative-1 3,5-Dibromo-4-methoxy benzoic acidMost Effective
Derivative-2 3,5-Dibromo-4-hydroxy benzoic acid-
Derivative-3 2,6-Dibromo phenol (B47542)Least Effective
Derivative-4 3-Bromo-4-hydroxy benzoic acid-

Beyond herbicides, certain derivatives of the brominated hydroxybenzonitrile structure have shown promise as fungicides and insecticides. Research into brominated ethoxy-hydroxybenzonitriles has revealed that their phosphorylated derivatives exhibit insecticidal activity, while trichloromethanesulfonate analogues function as fungicides. vulcanchem.com In a separate line of research, a series of 4-amino coumarin (B35378) derivatives were synthesized and tested for antifungal properties. One compound incorporating a 2-bromo-1-oxo-hexyl moiety displayed excellent activity against the plant pathogenic fungi Alternaria alternata and Alternaria solani. nih.gov

Environmental and Toxicological Research Perspectives on Halogenated Hydroxybenzonitriles with Specific Reference to 2 Bromo 4 Hydroxybenzonitrile S Class

Formation and Occurrence as Disinfection Byproducts in Water Treatment

Halogenated hydroxybenzonitriles are not typically present in raw water sources but are formed during the water disinfection process. The primary mechanism involves the reaction of disinfectants, most commonly chlorine, with natural organic matter (NOM) and anthropogenic pollutants containing phenolic and nitrile moieties. nih.govresearchgate.net When bromide is present in the source water, it can be oxidized to hypobromous acid, which then reacts with organic precursors to form brominated DBPs, including HHBNs. nih.gov

Recent studies have systematically identified several HHBNs in chlorinated drinking water. One study detected and identified eight new monohalohydroxybenzonitriles (monoHHBNs) for the first time, including 3-bromo-4-hydroxybenzonitrile (B56826). acs.orgnih.gov These were found in drinking water at concentrations ranging from 0.04 to 1.83 ng/L. acs.orgnih.gov

Another investigation focused on dihalohydroxybenzonitriles (diHHBNs) and found seven specific compounds with a 100% detection frequency in the drinking water samples collected. nih.govresearchgate.net The concentrations of these diHHBNs reached up to 36 ng/L. nih.govresearchgate.net The formation of these compounds is influenced by factors such as the concentration of bromide in the water, the dose of chlorine used, and the nature of the organic precursors present. nih.govresearchgate.net For instance, in saline sewage effluents with high bromide content, chlorination was shown to form various brominated DBPs, including 3,5-dibromo-4-hydroxybenzaldehyde (B181551) and 3,5-dibromo-4-hydroxybenzoic acid, which are structurally related to HHBNs. nih.gov

The table below summarizes the occurrence of some halogenated hydroxybenzonitriles identified in drinking water as disinfection byproducts.

Compound NameClassConcentration Range (ng/L)Reference
3-Bromo-4-hydroxybenzonitrilemonoHHBN0.04–1.83 acs.orgnih.gov
3-Chloro-4-hydroxybenzonitrile (B1661932)monoHHBN0.04–1.83 acs.orgnih.gov
5-Bromo-2-hydroxybenzonitrile (B1273605)monoHHBN0.04–1.83 acs.orgnih.gov
3,5-Dibromo-4-hydroxybenzonitrilediHHBNup to 36 nih.govresearchgate.net
3,5-Dichloro-4-hydroxybenzonitrilediHHBNup to 36 nih.govresearchgate.net
5-Bromo-3-chloro-4-hydroxybenzonitrilediHHBNup to 36 nih.govresearchgate.net

Mechanisms of Cytotoxicity and Genotoxicity in Cellular Systems

Research into the toxicological effects of HHBNs has demonstrated their potential for cytotoxicity (the quality of being toxic to cells) and genotoxicity (the property of causing damage to genetic material). Studies using Chinese hamster ovary (CHO) cells have shown that HHBNs exhibit significantly higher cytotoxicity than regulated DBPs like trihalomethanes and haloacetic acids. nih.govresearchgate.net

The mechanisms underlying this toxicity are linked to their chemical structure and properties. It is suggested that their cellular uptake efficiency and nucleophilicity contribute to their cytotoxic effects. nih.govresearchgate.net Transcriptomic analysis has further elucidated the specific cellular pathways affected by HHBNs. This analysis revealed that immunotoxicity and genotoxicity are the dominant cytotoxicity mechanisms in CHO-K1 cells. acs.orgnih.gov Oxidative stress has been identified as a key factor contributing to their toxicity. acs.orgnih.gov

Genotoxicity is a major concern for DBPs due to its association with mutagenicity and carcinogenicity. nih.gov For halogenated DBPs in general, oxidative stress-induced DNA damage and DNA alkylation are considered two primary mechanisms of genotoxicity. nih.gov The specific structure of the HHBN, including the type and position of the halogen atom, influences its toxic potential. For example, iodinated DBPs have been observed to be more toxic than their brominated and chlorinated counterparts. nih.gov A quantitative structure-activity relationship (QSAR) model developed for HHBNs indicated that oxidative stress and cellular uptake efficiency are important factors for their cytotoxicity. acs.orgnih.gov

The following table presents a summary of research findings on the cytotoxicity of selected halogenated benzonitriles.

Compound ClassCell LineObserved EffectsPotential MechanismsReference
Halohydroxybenzonitriles (HHBNs)Chinese Hamster Ovary (CHO)Higher cytotoxicity than regulated DBPs.Cellular uptake efficiency, nucleophilicity. nih.govresearchgate.net
MonoHHBNs and DiHHBNsChinese Hamster Ovary (CHO-K1)Induce immunotoxicity and genotoxicity.Oxidative stress, disruption of cellular pathways. acs.orgnih.gov
Halogenated DBPs (General)Not specifiedGenotoxicity linked to mutagenicity and carcinogenicity.Oxidative DNA damage, DNA alkylation. nih.gov

Immunotoxicity and Potential Carcinogenic Effects of Halogenated Benzonitriles

The immunotoxic potential of halogenated benzonitriles is a significant area of concern. Immunotoxicity refers to adverse effects on the immune system resulting from exposure to chemical substances. ccohs.ca Such effects can include immunosuppression, which can lead to recurrent infections and an increased risk of cancer, or autoimmunity, where the immune system attacks the body's own tissues. ccohs.cawikipedia.org

Halogenated aromatic hydrocarbons, a broader class that includes HHBNs, are known to be immunotoxic. wikipedia.orgepa.gov For HHBNs specifically, transcriptomic analysis in CHO-K1 cells has identified immunotoxicity as a dominant mechanism of cytotoxicity and pointed towards potential carcinogenic effects. acs.orgnih.gov This suggests that exposure to these compounds could disrupt normal immune function. The covalent modification of cellular macromolecules by reactive chemicals can render them antigenic, capable of provoking an immune response. epa.gov

While direct, long-term carcinogenicity studies on 2-bromo-4-hydroxybenzonitrile or other specific HHBNs are limited, the genotoxic nature of these compounds is a strong indicator of their potential to be carcinogenic. nih.govresearchgate.net Genotoxicity is often considered a precursor to cancer. nih.gov Structure-activity relationship (SAR) analyses are used to rank the carcinogenic potential of DBPs that lack extensive bioassay data. researchgate.net Halonitriles are among the DBPs identified as priority candidates for future carcinogenicity testing based on these analyses. researchgate.net

Toxicological EndpointCompound ClassEvidencePotential OutcomeReference
ImmunotoxicityHalogenated Aromatic HydrocarbonsKnown to be immunotoxic.Immunosuppression, autoimmunity. wikipedia.orgepa.gov
ImmunotoxicityHalohydroxybenzonitriles (HHBNs)Identified as a dominant cytotoxicity mechanism in CHO-K1 cells via transcriptomic analysis.Disruption of immune function. acs.orgnih.gov
CarcinogenicityHalonitrilesGenotoxicity and structural alerts suggest potential. Prioritized for future testing.Increased cancer risk. nih.govresearchgate.net

Environmental Fate and Phototransformation Pathways of Related Compounds

The environmental fate of halogenated hydroxybenzonitriles is determined by various degradation processes, with phototransformation (degradation by light) being a key pathway. nih.gov These compounds can persist in the environment for extended periods, resisting natural degradation processes. nih.gov

Studies on the herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), a compound structurally similar to this compound, provide significant insight into these pathways. The phototransformation of bromoxynil in aqueous solutions has been shown to produce several degradation products. researchgate.net The primary reaction is the reductive dehalogenation, where a bromine atom is replaced by a hydrogen atom. nih.gov This leads to the formation of 3-bromo-4-hydroxybenzonitrile and subsequently 4-hydroxybenzonitrile (B152051). researchgate.netregulations.gov This indicates that sunlight can break down these complex halogenated molecules into simpler, though not necessarily harmless, compounds. The environmental phototransformation half-life of bromoxynil octanoate, a related ester, was determined to be approximately 3.7 days under specific experimental conditions. regulations.gov

The anaerobic degradation of bromoxynil has also been studied, showing that under certain conditions (methanogenic, sulfidogenic, and Fe(III)-reducing), it undergoes reductive debromination to form 4-cyanophenol, which is then further transformed to phenol (B47542). nih.gov

The table below outlines the transformation products of related halogenated hydroxybenzonitriles.

Parent CompoundTransformation ProcessKey ProductsReference
Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile)Phototransformation3-Bromo-4-hydroxybenzonitrile, 4-Hydroxybenzonitrile researchgate.net
Bromoxynil OctanoateAqueous Photolysis3-Bromo-4-hydroxybenzonitrile, 4-Hydroxybenzonitrile regulations.gov
Ioxynil/ChloroxynilPhototransformationMonohalogenated dihydroxybenzonitrile researchgate.net
BromoxynilAnaerobic Degradation4-Cyanophenol, Phenol nih.gov

Future Research Directions and Emerging Applications for 2 Bromo 4 Hydroxybenzonitrile

Development of Advanced Catalytic Methods for its Synthesis and Functionalization

The synthesis and functionalization of 2-bromo-4-hydroxybenzonitrile are central to unlocking its full potential. Future research will likely focus on developing more efficient and selective catalytic methods.

Traditional synthesis often involves the bromination of a benzonitrile (B105546) precursor. For instance, treating a benzonitrile derivative with bromine in the presence of a catalyst can introduce the bromine atom at the desired position. Another method involves the demethylation of 2-bromo-4-methoxybenzonitrile (B121712) using reagents like boron tribromide. chemicalbook.com However, these methods can sometimes lack efficiency or require harsh conditions.

Advanced catalytic approaches are being explored to overcome these limitations. Transition-metal-catalyzed reactions, such as those involving palladium, copper, and nickel, are powerful tools for creating complex molecules and could be applied to the synthesis and functionalization of this compound. mdpi.com For example, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, could be used to introduce various substituents at the bromine position, leading to a diverse range of derivatives. mdpi.comucl.ac.uk Furthermore, cobalt-catalyzed C-H functionalization, which can operate through a single electron transfer mechanism, presents a promising avenue for selectively modifying the aromatic ring. researchgate.net

The development of "green" synthesis methods is also a key area of future research. This includes the use of ionic liquids as recyclable catalysts and solvents, which can simplify separation processes and reduce environmental impact. rsc.org Oxidative bromination using greener reagents and aerobic conditions is another sustainable approach being investigated. acs.org

Exploration in Supramolecular Chemistry and Self-Assembly

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, makes it an intriguing candidate for supramolecular chemistry and self-assembly. These interactions can be used to construct highly ordered, functional architectures.

Future research will likely explore how the interplay of the hydroxyl, nitrile, and bromo groups can be harnessed to direct the self-assembly of molecules into specific structures, such as nanofibers, gels, and liquid crystals. researchgate.net The understanding of these self-assembly processes could lead to the design of novel "smart" materials that respond to external stimuli. For instance, the creation of fluorescent organogels with thermoreversible properties is an area of active investigation. researchgate.net

The study of crystal engineering with related halogenated benzonitriles provides insights into how intermolecular interactions can be controlled to produce materials with desired physical properties. mdpi.com By systematically modifying the structure of this compound and studying the resulting self-assembled structures, researchers can gain a deeper understanding of the principles governing molecular organization.

Potential in Optoelectronic and Sensing Materials

The unique electronic properties of this compound and its derivatives suggest their potential use in optoelectronic and sensing applications. The aromatic ring system, coupled with the electron-withdrawing nitrile group and the potential for modification at the bromine and hydroxyl sites, allows for the tuning of its photophysical properties.

Derivatives of halogenated benzonitriles are already being explored for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ambeed.com The ability to introduce different functional groups through catalytic methods opens up possibilities for creating a wide range of materials with tailored absorption and emission spectra. For example, the directional alignment of similar organic semiconductor molecules has been shown to enhance charge carrier mobility, a crucial factor for efficient optoelectronic devices. mdpi.com

Furthermore, the reactivity of the functional groups on this compound makes it a promising platform for the development of chemical sensors. The hydroxyl group, for instance, could act as a recognition site for specific analytes, leading to a detectable change in the molecule's optical or electronic properties. The exploration of its derivatives in supramolecular sensing at solid-liquid interfaces is an emerging area of interest. core.ac.uk

Advanced Therapeutic Applications Beyond Current Scope

While the direct therapeutic applications of this compound are still under investigation, its derivatives have shown significant promise in medicinal chemistry. The core structure serves as a versatile scaffold for the synthesis of biologically active molecules.

One notable area of research is the development of anticancer agents. For example, derivatives of this compound have been used in the synthesis of combretastatin (B1194345) analogues, which are potent inhibitors of tubulin polymerization, a key process in cell division. ucl.ac.uk These compounds have demonstrated significant antiproliferative activities against various cancer cell lines. ucl.ac.uk

The development of new antibacterial agents is another critical area. With the rise of antibiotic resistance, there is an urgent need for new therapeutic options. mdpi.com The functional groups on this compound allow for its incorporation into more complex molecules designed to target specific bacterial pathways. For instance, it can be used as a building block for inhibitors of enzymes essential for bacterial survival. mdpi.com

Future research will likely focus on the rational design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This will involve a combination of computational modeling, synthetic chemistry, and biological evaluation to identify promising drug candidates.

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds. For this compound, future research will prioritize the development of environmentally benign and sustainable synthetic routes.

This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. For example, the use of ionic liquids, which can act as both solvent and catalyst and can be easily recycled, is a promising green approach. rsc.org A novel synthetic route for benzonitrile using an ionic liquid as a recycling agent has been shown to achieve high yields with simplified separation processes. rsc.org

Another area of focus is the development of catalytic systems that operate under milder conditions and with higher atom economy. Aerobic oxidative bromination, which uses oxygen as the oxidant, is a greener alternative to traditional bromination methods that often employ stoichiometric and hazardous reagents. acs.org The exploration of one-pot synthesis strategies, where multiple reaction steps are carried out in a single vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps.

By integrating green chemistry principles into the synthesis and functionalization of this compound, researchers can ensure that its future applications are not only technologically advanced but also environmentally responsible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.